p-Tolylhydrazine hydrochloride

Descripción general

Descripción

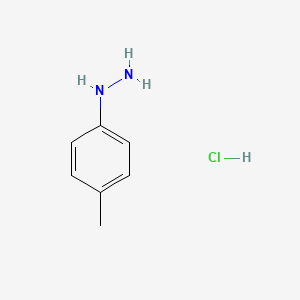

p-Tolylhydrazine hydrochloride (CAS 637-60-5) is an arylhydrazine derivative with a para-methyl-substituted phenyl group bonded to a hydrazine moiety, stabilized as a hydrochloride salt. This compound is widely utilized in organic synthesis, particularly in the Fischer indole reaction for constructing indole and carbazole scaffolds . Its electron-donating methyl group enhances lipophilicity, influencing solubility and reactivity in nucleophilic additions and cyclization reactions. Applications span pharmaceuticals (e.g., anticancer agents ), agrochemicals (e.g., pyrazole-based fungicides ), and materials science (e.g., azo-linked polymers ).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: p-Tolylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of p-toluidine with hydrochloric acid and sodium nitrite . The reaction is typically carried out at low temperatures to maintain the stability of the intermediate compounds. The process involves the following steps :

Diazotization: p-Toluidine is treated with hydrochloric acid and sodium nitrite at 0-5°C to form the diazonium salt.

Reduction: The diazonium salt is then reduced using a suitable reducing agent to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: p-Tolylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids as catalysts.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazines depending on the reactants used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Cancer Potential

p-Tolylhydrazine hydrochloride has been investigated for its anti-cancer properties. Research indicates that it may serve as a precursor for novel anticancer drugs, particularly through its ability to inhibit specific cellular pathways associated with cancer progression. The compound exhibits solubility in water, methanol, and dimethyl sulfoxide, making it versatile for various formulations .

Mechanism of Action

The compound's mechanism involves targeting mitogen-activated protein kinases (MAPKs), which play critical roles in cell signaling pathways related to cancer. Studies have shown that derivatives of p-tolylhydrazine can effectively suppress tumor necrosis factor receptor (TNF-R) production, indicating a potential for therapeutic use in inflammatory diseases and cancer treatment .

Catalytic Applications

Cross-Coupling Reactions

this compound has been utilized in palladium-catalyzed cross-coupling reactions. These reactions are essential for the synthesis of aryl hydrazines from aryl halides and hydrazine derivatives. The compound acts as a nucleophile in these reactions, facilitating the formation of carbon-nitrogen bonds under mild conditions .

Fisher Indole Synthesis

The compound is also employed in Fisher indole synthesis, a method used to produce indole derivatives through the reaction of hydrazines with acetylenes. This reaction is notable for its efficiency and the ability to generate complex molecules that are valuable in pharmaceutical development .

Case Studies and Experimental Data

Mecanismo De Acción

The mechanism of action of p-tolylhydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs include phenylhydrazine hydrochloride and derivatives with para-substituents such as methoxy (p-methoxyphenylhydrazine HCl), fluoro (p-fluorophenylhydrazine HCl), chloro (4-chlorophenylhydrazine HCl), and trifluoromethyl (4-(trifluoromethyl)phenylhydrazine) . Substituents modulate electronic and steric properties:

- Electron-donating groups (e.g., -CH₃, -OCH₃) : Increase nucleophilicity and stabilize intermediates in cyclization reactions.

- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Enhance electrophilic reactivity but reduce basicity of the hydrazine group.

Table 1: Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods.

Fischer Indole Reaction

p-Tolylhydrazine HCl exhibits superior yields compared to phenylhydrazine derivatives in mechanochemical Fischer indolization due to enhanced steric stabilization of intermediates. For example:

- p-Tolylhydrazine HCl : 98% yield for 1,2,3,5-tetramethylindole synthesis .

- Phenylhydrazine HCl : 85–90% yield under identical conditions .

Antifungal Activity

p-Tolylhydrazine-derived pyrazoles (e.g., 6-1–6-34 ) exhibit EC₅₀ values comparable to azoxystrobin (0.05–0.1 µg/mL) but superior to thiabendazole (0.3–0.5 µg/mL) against Fusarium spp. .

Anticancer Activity

Indole derivatives synthesized from p-Tolylhydrazine HCl (e.g., compound 3 in ) show IC₅₀ = 2.1–4.8 µM against HeLa cells, outperforming analogs with m-tolyl substituents (IC₅₀ = 5.3–7.2 µM) .

Actividad Biológica

p-Tolylhydrazine hydrochloride, a compound with the molecular formula CHClN and CAS number 637-60-5, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as an anti-cancer agent. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Weight : 158.63 g/mol

- Solubility : Soluble in water, methanol, and dimethyl sulfoxide .

- IUPAC Name : (4-methylphenyl)hydrazine; hydrochloride

Anti-Cancer Potential

Recent studies have indicated that this compound exhibits significant anti-cancer properties. It has been investigated as a precursor for novel anticancer drugs through various synthetic pathways. For instance, it can participate in the Fischer indole synthesis, which is crucial for developing indole-based compounds known for their biological activities, including anticancer effects .

The exact mechanism by which p-tolylhydrazine exerts its anti-cancer effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways. The compound's ability to form reactive intermediates during chemical reactions could contribute to its cytotoxic effects on cancer cells .

Synthesis Methods

This compound can be synthesized via several methods:

- Fischer Indole Synthesis : This method involves reacting p-tolylhydrazine with ketones or aldehydes in acidic conditions to produce indole derivatives.

- Mechanochemical Methods : Recent advancements have introduced eco-friendly mechanochemical protocols that allow for effective synthesis using ball milling techniques .

Notable Research Findings

- A study demonstrated the successful synthesis of various indole derivatives from this compound using different ketones, yielding products with promising biological activities .

- Another research highlighted the use of p-tolylhydrazine in the preparation of 5-amino-pyrazoles, showcasing its versatility in organic synthesis .

Data Table: Summary of Biological Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for incorporating p-Tolylhydrazine hydrochloride into heterocyclic compounds?

this compound is frequently used as a precursor in the synthesis of β-carboline and pyrazole derivatives. A typical method involves:

- Condensation with carbonyl compounds (e.g., 2-oxopentanedioic acid) under acidic conditions to form hydrazone intermediates.

- Cyclization via Pictet-Spengler or Fischer indole synthesis to generate fused heterocycles like β-carbolines or indoles.

- Subsequent functionalization with substituted anilines or aryl halides to optimize bioactivity .

Q. How is this compound characterized for purity and structural integrity in research settings?

Key characterization methods include:

- Melting Point Analysis : The compound typically decomposes above 200°C, consistent with its hydrochloride salt form .

- NMR Spectroscopy : ¹H and ¹³C NMR data verify hydrazine proton signals (δ ~8–10 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

- Titration : Silver nitrate titration confirms ≥99% purity in analytical-grade samples .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

- A hydrazine donor for forming hydrazones with aldehydes/ketones, critical in carbonyl group identification .

- A building block for indole and pyrazole scaffolds in antifungal and anti-inflammatory drug discovery .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

- Solvent Selection : Ethanol or ethyl acetate is preferred for hydrazone formation due to solubility and minimal side reactions .

- Catalysis : Adding p-toluenesulfonic acid (p-TsOH) accelerates condensation reactions at room temperature .

- Workup : Precipitation in ethyl acetate followed by filtration reduces impurity carryover .

Q. What analytical challenges arise when using this compound in HPLC method development?

- Column Compatibility : Use C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to resolve hydrazine derivatives.

- Detection : UV detection at 254 nm is effective for aromatic hydrazones, but mass spectrometry may be needed for trace analysis .

Q. How do structural modifications of this compound influence bioactivity in antifungal agents?

- Substituent Effects : Electron-donating groups (e.g., methyl) on the aryl ring enhance antifungal activity by improving membrane permeability .

- Comparative Studies : Analogues like p-fluorophenylhydrazine hydrochloride show reduced efficacy, highlighting the methyl group's role in target binding .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Keep in airtight containers at 10–30°C to prevent decomposition .

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as it is toxic to aquatic life and irritates mucous membranes .

- Waste Disposal : Neutralize with dilute NaOH before incineration to minimize environmental impact .

Q. Methodological Considerations

- Contradiction Resolution : Discrepancies in melting points (e.g., >200°C vs. 187°C dec.) may arise from polymorphic forms or impurities; recrystallization from ethanol/water improves consistency .

- Data Validation : Cross-reference NMR data with literature spectra to confirm intermediate structures during synthesis .

Propiedades

IUPAC Name |

(4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHWNJGOHUYVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

539-44-6 (Parent) | |

| Record name | p-Tolylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (4-methylphenyl)-, hyrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90883521 | |

| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-60-5, 35467-65-3 | |

| Record name | 4-Methylphenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (4-methylphenyl)-, hyrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-methylphenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.